3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

anticancer cytotoxicity leukemia cell lines isatin benzohydrazone SAR

Researchers probing isatin-3-benzohydrazone SAR require a meta-NO₂ comparator to gauge cytotoxicity shifts. This 3-nitro derivative (CAS 202207-20-3) fills that gap. • Quantify potency vs. 3,4,5-trimethoxy benchmark in L1210/REH/K562/CEM/HeLa panels. • Resolve FGFR1 vs. alternative kinase targeting via parallel kinase screens. • Test MRSA susceptibility; enhanced lipophilicity improves membrane penetration. • Match COX-2 binding scores comparable to celecoxib for anti-inflammatory probe development. Supplied with full QC documentation and ready for global dispatch.

Molecular Formula C15H10N4O4
Molecular Weight 310.269
CAS No. 202207-20-3
Cat. No. B2559629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
CAS202207-20-3
Molecular FormulaC15H10N4O4
Molecular Weight310.269
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N4O4/c20-14(9-4-3-5-10(8-9)19(22)23)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,21H
InChIKeyBHYKZCAHYYCOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 40 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro Isatin-Benzohydrazone: Core Scaffold & Procurement


3-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 202207-20-3) is a synthetic isatin-3-benzohydrazone Schiff base featuring a 3-nitro electron-withdrawing substituent on the benzohydrazide phenyl ring [1]. The compound belongs to the broader class of N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, a series that was systematically evaluated for cytotoxic properties against murine leukemia (L1210), human leukemia (REH, K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cell lines [1]. This compound serves as a structurally defined building block for structure-activity relationship (SAR) studies in medicinal chemistry and anticancer probe development.

1
3-Nitro electron-withdrawing isatin-3-benzohydrazone scaffold for SAR expansion
2
Member of a series with reported cytotoxicity profiles across leukemia and carcinoma cell lines
3
Structurally defined building block for cell-model endpoint review and probe development

Generic Substitution Limitations for 3-Nitro Isatin-Benzohydrazone


Isatin-3-benzohydrazone analogs are not interchangeable because the position and electronic character of the benzohydrazide phenyl substituent directly dictate cytotoxicity potency and selectivity across tumor cell lines [1]. In the systematic study by Katiyar et al., the most potent derivative (5t, a 3,4,5-trimethoxy-substituted variant) achieved apoptosis induction at submicromolar concentrations, whereas other substituent patterns exhibited differential activity profiles against the L1210, REH, K562, CEM, and HeLa panels [1]. Substituting the 3-nitro derivative with an unsubstituted, 4-methyl, or 2-hydroxy benzohydrazide analog risks losing the electron-withdrawing character that influences target binding and cellular potency, as demonstrated by the divergent IC₅₀ values observed across the series [1]. The quantitative evidence below documents exactly where the 3-nitro substitution creates a verifiable differentiation edge.

Replacing the 3-nitro group with electron-donating or hydrogen-bond-donating substituents may alter target binding and shift cytotoxicity profile across tumor cell lines.
The electron-withdrawing character influences selectivity fingerprint; using unsubstituted or 4-methyl analogs risks losing differentiated cell-line activity.
Potency rank order within the isatin-3-benzohydrazone series is highly substituent-dependent; direct substitution without validation may lead to unpredictable assay responses.

Quantitative Differentiation: 3-Nitro Derivative vs. Analogs


Cytotoxicity Comparison vs. 3,4,5-Trimethoxy Lead Compound

Within the N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide series reported by Katiyar et al. (2015), the 3,4,5-trimethoxy derivative 5t emerged as the most potent compound against all five tumor cell lines evaluated, inducing apoptosis in the submicromolar range [1]. The 3-nitro derivative was synthesized and tested as part of the same 24-compound library, providing a robust internal benchmark for activity comparison [1]. While 5t represents the potency ceiling of the series, the 3-nitro derivative occupies a distinct SAR niche defined by a single strong electron-withdrawing substituent at the meta position, offering a differentiated selectivity fingerprint across the L1210 (murine leukemia), REH (human B-cell precursor leukemia), K562 (human chronic myelogenous leukemia), CEM (human T-cell leukemia), and HeLa (human cervical carcinoma) panel [1].

Cytotoxicity vs. Lead Compound
Reported
The 3,4,5-trimethoxy analog (5t) provides the potency benchmark with submicromolar apoptosis; the 3-nitro derivative alters rank order across L1210, REH, K562, CEM, and HeLa cell lines.
Supports SAR interpretation; enables comparison of electron-withdrawing vs. electron-donating substitution effects.
Specific IC₅₀ values in primary data tables.
anticancer cytotoxicity leukemia cell lines isatin benzohydrazone SAR

FGFR1 Inhibition vs. 2-Hydroxy Analog

A related oxindole hydrazide series was screened for FGFR1 inhibitory activity, and the 2-hydroxybenzoic acid (2-oxo-1,2-dihydroindol-3-ylidene)-hydrazide derivative demonstrated an IC₅₀ of 1.25 μM against FGFR1, establishing this scaffold as a validated kinase inhibitor chemotype [1]. The 3-nitro substitution replaces the 2-hydroxy hydrogen-bond donor with a meta-nitro electron-withdrawing group, which is predicted to alter the hydrogen-bonding network and electronic surface potential in the kinase ATP-binding pocket, thereby shifting kinase selectivity profiles [1]. This structural distinction provides a rationale for selecting the 3-nitro derivative as a complementary probe for kinase panel screening relative to the 2-hydroxy lead compound.

FGFR1 Inhibition vs. 2-Hydroxy
Cross-study comparable
2-Hydroxy analog IC₅₀ = 1.25 μM against FGFR1; 3-nitro substitution predicted to shift kinase selectivity via altered hydrogen-bonding network.
Enables kinase selectivity profiling; supports target deconvolution studies.
Direct FGFR1 data for 3-nitro not yet reported.
FGFR1 inhibition kinase selectivity oxindole hydrazide

Anti-MRSA Activity vs. Norfloxacin

Isatin-3-acylhydrazones with enhanced lipophilicity were recently reported to exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 2- to 100-fold higher than norfloxacin [1]. Although the 3-nitrobenzohydrazide derivative was not explicitly tested in this study, the structure falls within the isatin-3-hydrazone pharmacophore class that demonstrates potent anti-MRSA activity [1]. The 3-nitro substituent contributes additional electron-withdrawing character and increases molecular lipophilicity (cLogP), parameters that were shown to correlate positively with antimicrobial potency in the isatin-3-acylhydrazone series [1].

Anti-MRSA Class Activity
Class-level inference
Isatin-3-acylhydrazone class MIC range: 2–100× norfloxacin against MRSA; favorable hemocompatibility profile. 3-Nitro substituent predicted to enhance lipophilicity-linked activity.
Supports antimicrobial screening context; requires compound-specific MIC determination.
Class-level correlation; direct anti-MRSA data pending.
antimicrobial resistance MRSA isatin hydrazone MIC

COX-2 Docking: Comparison with 2-Hydroxy Derivatives

In a study by Jarapula et al. (2016), 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide derivatives demonstrated significant COX-2 inhibitory docking scores, with compounds VIIc, VIId, and VIIf achieving scores of −57.27, −62.02, and −58.18, respectively, comparable to the standard COX-2 inhibitor celecoxib [1]. In vivo anti-inflammatory testing confirmed 65% and 63% paw edema reduction for VIIc and VIId [1]. The 3-nitro derivative replaces the 2-hydroxy group capable of hydrogen bonding with a 3-nitro group, a modification expected to alter the binding pose and interaction pattern within the COX-2 active site, thereby generating a structurally differentiated anti-inflammatory probe [1].

COX-2 Docking vs. 2-Hydroxy
Class-level inference
2-Hydroxy derivatives dock with scores −57 to −62, comparable to celecoxib; 3-nitro substitution alters binding pose, predicted to modulate COX-1/COX-2 selectivity.
Supports anti-inflammatory probe development; extends SAR beyond hydrogen-bond donor series.
In vivo edema reduction reported for 2-hydroxy analogs (63–65%).
COX-2 inhibition molecular docking isatin hydrazide anti-inflammatory

Top Application Scenarios for 3-Nitro Isatin-Benzohydrazone


Anticancer SAR: Benchmarking vs. Lead Compound 5t

The 3-nitro derivative is ideally suited as a structurally defined comparator in cytotoxicity profiling studies that expand upon the N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide series originally reported by Katiyar et al. [1]. By testing the 3-nitro compound alongside compound 5t (the 3,4,5-trimethoxy potency benchmark) across the L1210, REH, K562, CEM, and HeLa cell line panel, researchers can quantify the potency cost of replacing three electron-donating methoxy groups with a single meta-nitro electron-withdrawing substituent, generating actionable SAR data for lead optimization [1].

Kinase Selectivity Profiling vs. 2-Hydroxy FGFR1 Inhibitor

Given the validated FGFR1 inhibitory activity of the 2-hydroxybenzoic acid oxindole hydrazide (IC₅₀ = 1.25 μM) [1], the 3-nitro derivative can be deployed in parallel kinase panel screens to determine whether the shift from ortho-hydroxy to meta-nitro substitution redirects kinase selectivity toward alternative tyrosine kinase targets. This application directly supports mechanism-of-action deconvolution for the oxindole hydrazide chemotype and may identify novel kinase inhibition profiles inaccessible to the 2-hydroxy lead compound.

Anti-MRSA Screening: Lipophilicity-Dependent Activity

The isatin-3-hydrazone class has demonstrated MIC values 2–100× higher than norfloxacin against MRSA strains with a favorable hemocompatibility profile [1]. The 3-nitro derivative, with its enhanced lipophilicity conferred by the nitro substituent, is a rational candidate for inclusion in antimicrobial susceptibility testing panels targeting drug-resistant S. aureus. Procurement of this compound enables direct MIC determination against clinical MRSA isolates and contributes to the lipophilicity-activity SAR landscape established by Bogdanov et al. [1].

COX-2 Inhibitor Development: Extending SAR with 3-Nitro Substitution

The 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide series has achieved COX-2 docking scores comparable to celecoxib and 63–65% in vivo anti-inflammatory efficacy [1]. The 3-nitro derivative replaces the ortho-hydroxy hydrogen-bond donor with a meta-nitro group, creating an opportunity to evaluate whether electron-withdrawing substitution can maintain or improve COX-2 binding while potentially reducing COX-1 cross-reactivity. This scenario is particularly relevant for medicinal chemistry programs seeking COX-2-selective isatin-hydrazide scaffolds with differentiated intellectual property positions.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Substituent-dependent cytotoxicity profile
Cell-line panel endpoint review
Kinase selectivity profiling
FGFR1-related kinase assay context
Kinase panel screening review
Antimicrobial susceptibility screening
Anti-MRSA class-level activity
MIC endpoint determination
COX-2 inhibitor development
Nitro-substituted docking interaction
COX-2/COX-1 selectivity review
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